2-cyclopentyl-2-phenylacetaldehyde
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Overview
Description
2-cyclopentyl-2-phenylacetaldehyde is an organic compound belonging to the class of aliphatic aldehydes. It is characterized by a cyclopentyl group and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is a colorless to yellow liquid with a sweet floral odor.
Mechanism of Action
Target of Action
It’s structurally similar to phenylacetaldehyde, which is known to interact with primary amine oxidase in escherichia coli .
Mode of Action
Phenylacetaldehyde is known to interact with its targets, causing changes at the molecular level .
Biochemical Pathways
For instance, 2-phenylethanol is known to be involved in the biosynthesis of floral scent in rose flowers .
Pharmacokinetics
Phenylacetaldehyde, a structurally similar compound, is known to be extensively metabolized by cytochrome p450 3a4 .
Result of Action
Related compounds like 2-phenylethanol have been shown to have antimicrobial activity against selected phytopathogenic fungi .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-cyclopentyl-2-phenylacetaldehyde are not well-studied. It is known that aldehydes, including phenylacetaldehydes, can interact with various enzymes and proteins. For instance, phenylacetaldehyde dehydrogenases, which are enzymes originating from styrene-degrading soil bacteria, have been shown to interact with phenylacetaldehydes . These enzymes exhibit Michaelis-Menten kinetics towards phenylacetaldehydes, indicating a specific enzymatic interaction .
Cellular Effects
It is known that aldehydes can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
It is known that phenylacetaldehydes can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopentyl-2-phenylacetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde . Another method involves the use of chromatographic silica gel, which is simple to operate and cost-effective .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: 2-cyclopentyl-2-phenylacetic acid.
Reduction: 2-cyclopentyl-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopentyl-2-phenylacetaldehyde is used in scientific research as a chemical reagent and intermediate in the synthesis of various drugs and agrochemicals. It is also employed in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetaldehyde: Similar structure but lacks the phenyl group.
Benzaldehyde: Contains a phenyl group but lacks the cyclopentyl group.
Uniqueness
2-cyclopentyl-2-phenylacetaldehyde is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
151673-92-6 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-cyclopentyl-2-phenylacetaldehyde |
InChI |
InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI Key |
MVTLVNSMHICGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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